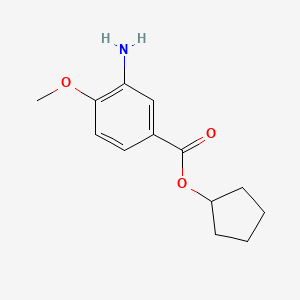

Cyclopentyl 3-amino-4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl 3-amino-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-12-7-6-9(8-11(12)14)13(15)17-10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUOHHJMTBLEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopentyl 3 Amino 4 Methoxybenzoate and Analogues

Strategies for Benzene (B151609) Ring Functionalization

Introduction of Amino and Methoxy (B1213986) Groups

A common and logical approach to constructing the 3-amino-4-methoxybenzoyl core begins with a readily available precursor, such as 4-methoxybenzoic acid (p-anisic acid). The synthesis proceeds through an electrophilic aromatic substitution, followed by a reduction step. libretexts.orgopenochem.org

Nitration: The first step is the nitration of 4-methoxybenzoic acid. The methoxy group (-OCH₃) is an ortho-, para-directing activator. Therefore, reacting 4-methoxybenzoic acid with a standard nitrating mixture (e.g., nitric acid and sulfuric acid) selectively introduces a nitro group (-NO₂) at the C-3 position, ortho to the methoxy group, yielding 4-methoxy-3-nitrobenzoic acid. ontosight.ai

Reduction: The subsequent step involves the reduction of the nitro group to an amino group (-NH₂). This transformation is crucial and can be accomplished using various reducing agents. The choice of reagent is often dictated by the presence of other functional groups, such as the carboxylic acid, to avoid unwanted side reactions.

Common methods for the reduction of an aromatic nitro group include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). orgsyn.orglookchem.com The indium/ammonium chloride system in aqueous ethanol (B145695) has also proven effective for reducing nitroarenes to their corresponding amines in good yields. orgsyn.org

| Reducing Agent/System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Pressurized H₂ gas, Ethanol or Methanol (B129727) solvent | High yield, clean reaction, catalyst can be recovered. lookchem.com | Requires specialized high-pressure equipment, catalyst can be flammable. orgsyn.org |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, often heated | Effective and widely used, does not require high pressure. | Generates tin-based waste, requires stoichiometric amounts of metal. |

| Indium / Ammonium Chloride (NH₄Cl) | Aqueous Ethanol, Reflux | Can be performed in aqueous solutions, selective. orgsyn.org | Indium is a relatively expensive reagent. |

Esterification Approaches

Esterification, the formation of the ester from a carboxylic acid and an alcohol, can be performed at different stages of the synthesis. iajpr.com The reaction can be carried out either before or after the reduction of the nitro group.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (e.g., 3-amino-4-methoxybenzoic acid) with an excess of the alcohol (cyclopentanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netgoogle.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation. google.com A study on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrated that this reaction can proceed effectively in neat alcohol with catalytic sulfuric acid. bond.edu.au

Acyl Chloride Formation: An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with cyclopentanol (B49286), typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. If this method is used after the nitro group reduction, the amino group must first be protected to prevent it from reacting with the chlorinating agent.

Transesterification: This method involves reacting a simple alkyl ester (e.g., methyl 3-amino-4-methoxybenzoate) with cyclopentanol in the presence of a catalyst. While feasible, this approach requires the initial formation of a different ester. google.com

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Cyclopentanol, Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux, often with water removal | Reversible, requires excess alcohol or water removal for high yield. researchgate.net |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Cyclopentanol, Base (e.g., Pyridine) | Often at room temperature or gentle heating | High yield, not reversible, may require protection of other functional groups. google.com |

| Coupling Agent-Mediated | Carboxylic Acid, Cyclopentanol, Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent, room temperature | Mild conditions, suitable for sensitive substrates, but reagents can be expensive. |

Approaches for Cyclopentyl Moiety Introduction

The cyclopentyl group is introduced via the esterification reaction. The specific reagents chosen define the pathway.

Cyclopentylamine-Based Routes

While cyclopentylamine (B150401) is a key reagent for introducing a cyclopentyl group, its reaction with a carboxylic acid (like 3-amino-4-methoxybenzoic acid) leads to the formation of an amide linkage, not an ester. This would produce Cyclopentyl 3-amino-4-methoxybenzamide , an analogue of the target compound. The synthesis of such amide analogues typically involves activating the carboxylic acid with a coupling agent (e.g., EDC) before adding cyclopentylamine.

Cyclopentyl Chloroformate or Halide Reagents

Using cyclopentyl halide reagents offers another pathway to the ester. This method involves an Sₙ2 reaction where the oxygen of a carboxylate salt acts as the nucleophile.

Carboxylate Salt Formation: The carboxylic acid (3-amino-4-methoxybenzoic acid) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding carboxylate salt.

Nucleophilic Substitution: The salt is then reacted with a cyclopentyl halide, such as cyclopentyl bromide or iodide. The carboxylate anion displaces the halide to form the cyclopentyl ester. This reaction's effectiveness can depend on the solvent and temperature.

Cyclopentyl chloroformate is generally used to form carbonates or carbamates and is not a direct reagent for the synthesis of this specific ester from the parent carboxylic acid.

Multi-Step Synthesis Pathways

Combining the functionalization and esterification steps, a complete and efficient pathway for synthesizing Cyclopentyl 3-amino-4-methoxybenzoate can be designed. The order of the esterification and reduction steps is a critical strategic decision.

Route 1: Esterification Followed by Reduction (Preferred)

This is often the more efficient route as it avoids the need to protect the reactive amino group.

Nitration: 4-methoxybenzoic acid is nitrated to form 4-methoxy-3-nitrobenzoic acid.

Esterification: The resulting nitro-substituted acid is esterified with cyclopentanol using an acid catalyst (Fischer esterification) to yield Cyclopentyl 4-methoxy-3-nitrobenzoate.

Reduction: The nitro group of the ester is then reduced to an amino group using a method like catalytic hydrogenation (H₂/Pd-C) to give the final product, this compound. orgsyn.orglookchem.com

Route 2: Reduction Followed by Esterification

This route is also viable but may introduce complications due to the presence of the nucleophilic amino group during esterification.

Nitration: 4-methoxybenzoic acid is nitrated to yield 4-methoxy-3-nitrobenzoic acid.

Reduction: The nitro acid is reduced to 3-amino-4-methoxybenzoic acid.

Sequential Functional Group Transformations

A primary strategy for synthesizing substituted benzoates like this compound involves the stepwise modification of functional groups on a suitable starting material. This approach allows for precise control over the introduction and alteration of substituents on the aromatic ring. A representative pathway often starts with a commercially available precursor, such as methyl 3-hydroxy-4-methoxybenzoate.

A relevant example of this methodology is seen in the synthesis of precursors for more complex molecules like gefitinib (B1684475), which shares the substituted benzoate (B1203000) core. nih.govmdpi.com The synthesis demonstrates a logical sequence of reactions:

O-Alkylation: The phenolic hydroxyl group is first targeted. For instance, in a related synthesis, methyl 3-hydroxy-4-methoxybenzoate is alkylated using an appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a weak base like potassium carbonate. mdpi.com This step protects the hydroxyl group and introduces a new carbon chain.

Nitration: Following alkylation, an electrophilic aromatic substitution is performed to introduce a nitro group onto the ring. This is typically achieved using nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com The position of nitration is directed by the existing activating groups (methoxy and alkoxy) on the ring.

Reduction: The final key transformation is the reduction of the nitro group to the primary amine. This is a common and well-established procedure, often accomplished with high efficiency using reducing agents like iron powder in acetic acid or through catalytic hydrogenation. mdpi.com This step yields the desired 3-amino-substituted benzoate structure.

Following these core transformations on the ring, the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently esterified with cyclopentanol, or it can be directly converted to the cyclopentyl ester via transesterification.

Table 1: Example of Sequential Functional Group Transformations

This table illustrates a typical reaction sequence starting from a related precursor to achieve the 3-amino-4-methoxybenzoate core structure, as adapted from a multi-step synthesis. mdpi.com

| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield |

| 1 | O-Alkylation | 1-bromo-3-chloropropane, K₂CO₃, DMF, 70°C | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |

| 2 | Nitration | HNO₃, Acetic Acid, Acetic Anhydride, 0-5°C | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | - |

| 3 | Reduction | Iron powder, Acetic Acid, 50-60°C | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77% (for two steps) |

Coupling Reactions and Amide Bond Formation

Coupling reactions are fundamental to assembling the final structure of this compound and its analogues. The most critical coupling is the esterification reaction that forms the bond between the 3-amino-4-methoxybenzoic acid core and cyclopentanol.

Ester Bond Formation: The formation of the cyclopentyl ester can be achieved through several standard methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of cyclopentanol under acidic catalysis (e.g., sulfuric acid) and typically requires heat to drive the reaction to completion by removing water.

Acyl Chloride Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with cyclopentanol, often in the presence of a non-nucleophilic base such as pyridine, to form the ester.

Coupling Agent-Mediated Esterification: For milder conditions, especially with sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating its reaction with the alcohol.

Amide Bond Formation: The primary amino group on the this compound scaffold is a key functional handle for creating a diverse library of analogues through amide bond formation. This reaction involves coupling the amine with a carboxylic acid or its activated derivative. The development of efficient and mild amidation methods is a significant area of research. acs.orgresearchgate.net

Common strategies for forming amide bonds from the 3-amino group include:

Reaction with Acyl Chlorides or Anhydrides: The amine can react directly with highly electrophilic acyl chlorides or anhydrides to form the corresponding amide.

Peptide Coupling Reagents: A vast array of coupling reagents developed for peptide synthesis can be applied. These reagents, such as HATU or T3P (n-propanephosphonic acid anhydride), activate the carboxylic acid partner, allowing for a clean and efficient reaction with the amine under mild conditions, which helps to prevent side reactions and preserve stereochemical integrity if applicable. organic-chemistry.org

Catalytic Direct Amidation: Modern approaches focus on the direct catalytic coupling of carboxylic acids and amines, which avoids the use of stoichiometric activating agents and improves atom economy. researchgate.net Boron-based reagents, for example, have been shown to be effective catalysts for direct amide formation. acs.org

Stereoselective Synthesis Considerations

When the cyclopentyl moiety of the target molecule or its analogues contains one or more stereocenters, controlling the stereochemical outcome of the synthesis becomes paramount. Stereoselective synthesis aims to produce a specific stereoisomer, which is often crucial for biological activity.

The synthesis of densely substituted and stereochemically complex cyclopentyl rings is a challenging area of organic synthesis. nih.govbris.ac.uk Methodologies often rely on:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule (a "chiral building block") that already contains the desired stereochemistry.

Asymmetric Catalysis: Using a chiral catalyst to influence the stereochemical outcome of a reaction that creates a new stereocenter. This includes reactions like asymmetric hydrogenations or cyclizations.

Substrate-Controlled Synthesis: Where the existing stereocenters in the substrate direct the stereochemistry of newly formed centers. doi.org

A notable modern approach involves the electrophile-induced ring contraction of cyclic alkenyl boronate complexes to generate highly substituted cyclopentyl boronic esters. nih.govbris.ac.uk This method allows for the creation of contiguous, fully substituted stereocenters with excellent levels of enantio- and diastereocontrol. nih.govbris.ac.uk Remarkably, in some cases, the choice of solvent can be used to selectively produce different diastereomers from the same starting materials, a concept known as diastereodivergent synthesis. bris.ac.uk While not a direct synthesis of the title compound, these advanced methods illustrate the strategies available for controlling the stereochemistry of the cyclopentyl fragment, which can then be incorporated into the final benzoate structure.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical goal in any synthetic process. This is achieved through the systematic optimization of various reaction parameters. For the synthesis of this compound, key steps such as the esterification and the preceding functional group transformations are subject to optimization.

Factors that significantly influence reaction outcomes include:

Catalyst: The choice and concentration of the catalyst can dramatically affect reaction rate and yield. In esterification, comparing different acid catalysts can reveal the most effective option.

Temperature: Reaction rates are highly sensitive to temperature. Optimal temperatures balance reaction speed with the potential for side reactions or product decomposition.

Solvent: The solvent can influence reactant solubility and stability, and in some cases, can directly participate in or alter the reaction mechanism.

Reactant Stoichiometry: Using one reactant in excess can shift the reaction equilibrium to favor product formation, as is common in Fischer esterification where an excess of the alcohol is used.

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion without significant degradation of the product.

Table 2: Effect of Different Catalysts on Benzoate Esterification Yield

This table presents illustrative data on how catalyst choice can impact the yield of a model esterification reaction between benzoic acid and glycerol, demonstrating the importance of catalyst optimization. iiste.org

| Catalyst | Reaction Time (hours) | Yield (%) |

| Amberlyst-15 | 5 | 70 |

| H₂SO₄ | 5 | 55 |

| CH₃SO₃H | 5 | 48 |

| No Catalyst | 5 | 10 |

Table 3: Optimization of Enzymatic Synthesis of Methyl Benzoate

This table shows the impact of varying reaction conditions on the enzymatic synthesis of methyl benzoate, highlighting how multiple factors are adjusted to maximize yield. nih.gov

| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) |

| Methanol Concentration | < 90 mM | High | > 90 mM | Inhibition Observed |

| Water Content | Low | Low Activity | Optimal | High Activity |

| Toluene Content | Low | Higher Rate | High | Lower Rate |

Through careful and systematic study of these variables, a robust and high-yielding synthetic route can be developed.

Reaction Chemistry and Derivatization of Cyclopentyl 3 Amino 4 Methoxybenzoate

Reactions Involving the Amino Group

The primary amino group is a key site for derivatization, readily undergoing reactions typical of aromatic amines. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, paving the way for a variety of molecular scaffolds.

The amino group of Cyclopentyl 3-amino-4-methoxybenzoate can be readily acylated to form amides. This classic transformation is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. A broad spectrum of amides can be synthesized by varying the acylating agent. For instance, reaction with acetyl chloride would yield the corresponding acetamide, while reaction with benzoyl chloride would produce the benzamide (B126) derivative.

In addition to simple amidation, the amino group can undergo sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), to afford sulfonamides. Another common derivatization is the formation of ureas and carbamates through reactions with isocyanates and chloroformates, respectively. These reactions highlight the versatility of the amino group as a handle for introducing a wide array of functional moieties.

Table 1: Examples of Amidation and Other Amine Derivatizations

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acetyl chloride | Acetamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |

| Benzoyl anhydride | Benzamide | Inert solvent (e.g., THF), base (e.g., pyridine) |

| p-Toluenesulfonyl chloride | Sulfonamide | Pyridine, 0 °C to room temperature |

| Phenyl isocyanate | Urea | Inert solvent (e.g., toluene), room temperature |

The amino group, in concert with the adjacent ester and the activating effect of the methoxy (B1213986) group, can participate in cyclization reactions to construct heterocyclic systems. A notable example of such a transformation is the synthesis of quinazolinones. For instance, in a process analogous to the synthesis of gefitinib (B1684475) from related precursors, the amino group can react with formamidine (B1211174) acetate (B1210297) to form an intermediate that subsequently cyclizes to a quinazolinone core upon heating. nih.govmdpi.com

The specific nature of the cyclizing agent dictates the resulting heterocyclic structure. Reaction with a β-ketoester, for example, could lead to the formation of a quinoline (B57606) ring system through a Combes-type reaction. These cyclization strategies are fundamental in medicinal chemistry for the construction of complex, biologically active molecules.

Table 2: Representative Cyclization Reactions

| Reagent | Resulting Heterocycle | General Conditions |

|---|---|---|

| Formamidine acetate | Quinazolinone | High temperature (e.g., >150 °C) |

| Diethyl malonate | 4-Hydroxyquinolin-2-one | Thermal condensation |

Reactions Involving the Ester Group

The cyclopentyl ester moiety provides another avenue for the structural modification of this compound. The ester can be cleaved to reveal the parent carboxylic acid or transformed into other esters through transesterification.

The ester can be hydrolyzed to the corresponding 3-amino-4-methoxybenzoic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-catalyzed hydrolysis is generally performed by heating the ester in an aqueous solution of a strong, non-nucleophilic acid like sulfuric acid or hydrochloric acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Table 3: Typical Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent | Temperature |

|---|---|---|---|

| Basic (Saponification) | NaOH or KOH | Water/Alcohol mixture | Room temperature to reflux |

Transesterification allows for the conversion of the cyclopentyl ester into a different ester by reacting it with another alcohol in the presence of a catalytic amount of acid or base. For example, heating the compound in methanol with a catalytic amount of sulfuric acid would lead to the formation of methyl 3-amino-4-methoxybenzoate. The reaction is an equilibrium process, and the equilibrium can be shifted in favor of the desired product by using the new alcohol as the solvent.

Enzymatic transesterification, employing lipases such as Candida antarctica lipase (B570770) B (CALB), offers a milder alternative to chemical catalysis and can exhibit high selectivity. beilstein-journals.org

Table 4: Transesterification Conditions

| Catalyst | Alcohol | General Conditions |

|---|---|---|

| Sulfuric acid | Methanol | Reflux in excess methanol |

| Sodium methoxide | Ethanol | Reflux in excess ethanol |

Reactions Involving the Methoxy Group

The methoxy group, an electron-donating group, is generally the most stable of the three functional groups on the molecule. However, it can be cleaved under harsh conditions to yield the corresponding phenol, 3-amino-4-hydroxybenzoic acid (after hydrolysis of the ester). This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).

The reaction with BBr₃ in an inert solvent like dichloromethane (B109758) is a common and effective method for cleaving aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Table 5: Conditions for Methoxy Group Cleavage

| Reagent | Solvent | Temperature |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane | -78 °C to room temperature |

| Hydrobromic acid (HBr) | Acetic acid or water | Reflux |

Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group, forming an ester with the 3-amino-4-methoxybenzoic acid backbone, is susceptible to reactions typical of carboxylic acid esters. These transformations primarily involve the cleavage of the ester linkage.

Hydrolysis: One of the most fundamental reactions of esters is hydrolysis, which involves the cleavage of the ester bond by water. libretexts.orglibretexts.orgyoutube.com This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed to yield 3-amino-4-methoxybenzoic acid and cyclopentanol (B49286). libretexts.org This is a reversible equilibrium-driven process. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, leads to the irreversible hydrolysis of the ester. libretexts.org This reaction, known as saponification, produces the corresponding carboxylate salt (sodium 3-amino-4-methoxybenzoate) and cyclopentanol. libretexts.org The reaction proceeds to completion because the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. libretexts.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, this could be employed to synthesize other alkyl esters of 3-amino-4-methoxybenzoic acid. For instance, reaction with methanol under acidic or basic conditions would yield methyl 3-amino-4-methoxybenzoate and cyclopentanol. This reaction is typically driven to completion by using a large excess of the reactant alcohol. wikipedia.org

The following table summarizes these potential reactions of the cyclopentyl ester moiety:

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 3-amino-4-methoxybenzoic acid, Cyclopentanol | Heat, Excess Water |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq) | Sodium 3-amino-4-methoxybenzoate, Cyclopentanol | Heat |

| Transesterification | R'OH, H⁺ or R'O⁻ (catalyst) | 3-amino-4-methoxybenzoyl-OR', Cyclopentanol | Excess R'OH, Heat |

Use as a Protective Group: The cyclopentyl group can also be viewed as a protective group for the carboxylic acid. tandfonline.com In multistep syntheses involving reactions at the amino or methoxy groups, the cyclopentyl ester can prevent unwanted side reactions of the carboxylic acid. The stability of the cyclopentyl group under various conditions, followed by its removal via hydrolysis, makes it a potentially useful synthetic strategy. tandfonline.comtandfonline.com

Exploration of Novel Chemical Transformations

While established reactions for the cyclopentyl moiety are based on fundamental ester chemistry, the unique combination of functional groups in this compound opens avenues for exploring more novel transformations.

Intramolecular Cyclizations: The presence of the amino group ortho to the ester functionality could potentially lead to intramolecular cyclization reactions under specific conditions. For example, heating in the presence of a suitable catalyst might induce an intramolecular amidation, where the amino group attacks the ester carbonyl, leading to the formation of a lactam and elimination of cyclopentanol. The feasibility of such a reaction would depend on the activation of the ester and the reaction conditions.

Enzymatic Reactions: The use of enzymes, particularly lipases, for the hydrolysis or transesterification of esters is a growing field in green chemistry. wikipedia.org Lipases can offer high selectivity and operate under mild conditions. acs.org It is conceivable that a specific lipase could selectively hydrolyze the cyclopentyl ester of this compound, providing an environmentally benign alternative to chemical hydrolysis.

Polymerization: The bifunctional nature of the parent molecule, 3-amino-4-methoxybenzoic acid, allows it to be used in polymerization reactions. For instance, it has been used in the synthesis of poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymers. rsc.org While the cyclopentyl ester would likely be hydrolyzed during or prior to polymerization, its presence in a precursor monomer could influence solubility and processing characteristics before the final polymer is formed.

The following table outlines some hypothetical novel transformations:

| Transformation | Potential Reagents/Conditions | Potential Product(s) |

| Intramolecular Amidation | Heat, Catalyst | A benzoxazinone (B8607429) derivative, Cyclopentanol |

| Enzymatic Hydrolysis | Lipase, Water | 3-amino-4-methoxybenzoic acid, Cyclopentanol |

| Precursor for Polymerization | Oxidative polymerization conditions (after hydrolysis) | Poly(3-amino-4-methoxybenzoic acid) derivatives |

Further research into the reaction chemistry of this compound is warranted to fully elucidate the reactivity of its cyclopentyl moiety and to discover novel transformations that could be of synthetic utility.

Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For Cyclopentyl 3-amino-4-methoxybenzoate, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the compound.

Predicted ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 250.1438 | ~250.14 |

Note: The predicted m/z value is based on the molecular formula C₁₄H₁₉NO₃. The observed value in an actual experiment would confirm this composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for structural elucidation.

In an LC-MS/MS experiment, the sample is first separated by an LC column. The eluting components are then introduced into the mass spectrometer. In the first stage of mass analysis, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected. This ion is then subjected to collision-induced dissociation (CID), which causes it to fragment. The resulting product ions are then analyzed in the second stage of mass analysis. The fragmentation pattern can provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the cyclopentyl group and other neutral losses from the aromatic ring.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring the isolation of the compound from reaction mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of this compound. A reverse-phase HPLC method would typically be employed, utilizing a nonpolar stationary phase and a polar mobile phase. For a related compound, Methyl 4-amino-3-methoxybenzoate, a successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The retention time and peak purity would be indicative of the sample's integrity.

Table 1: Representative HPLC Parameters for a Structurally Similar Compound

| Parameter | Value |

|---|---|

| Compound | Methyl 4-amino-3-methoxybenzoate |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV-Vis |

Data is for a structurally related compound and serves as an illustrative example.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane, as the mobile phase. The compound's retention factor (Rf) would be a characteristic property under specific conditions.

For the preparative purification of this compound, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, and a solvent gradient of increasing polarity to separate the target compound from impurities. The selection of the solvent system is often guided by preliminary TLC analysis to achieve optimal separation.

Given that this compound does not possess a chiral center, chiral separation studies are not applicable. However, for derivatives or related compounds that are chiral, specialized chiral stationary phases (CSPs) in HPLC would be necessary to resolve the enantiomers. For instance, studies on chiral amino acids have utilized Cinchona alkaloid-based CSPs in the polar ionic mode to achieve enantioseparation. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Based on the analysis of similar aromatic amines and esters, the expected IR spectral data would include key peaks for the N-H stretches of the primary amine, C=O stretch of the ester, C-O stretches of the ester and methoxy (B1213986) groups, and aromatic C-H and C=C vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3400-3250 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ester) | 1730-1715 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch (Amine) | 1350-1250 |

| C-O Stretch (Ester & Ether) | 1300-1000 |

This data is predictive and based on characteristic functional group frequencies.

For comparison, the IR spectrum of 4-Amino-3-methylbenzoic acid shows characteristic peaks that help in its identification. nist.gov

X-ray Diffraction (XRD) Studies for Solid-State Characterization

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, a single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the crystal packing arrangement. This technique is crucial for confirming the compound's absolute structure and understanding its solid-state properties. In the absence of specific XRD data for the title compound, studies on other crystalline organic molecules demonstrate the power of this technique in elucidating detailed structural information, including crystal system, space group, and unit cell parameters. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. These methods can provide detailed information about the geometric and electronic properties of Cyclopentyl 3-amino-4-methoxybenzoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to study the geometric optimization of various ester molecules. mdpi.com This approach could be employed to model the synthesis of this compound, likely formed through the esterification of 3-amino-4-methoxybenzoic acid with cyclopentanol (B49286).

A plausible synthetic route that could be modeled involves the reaction of a derivative of 3-amino-4-methoxybenzoic acid, such as 3-nitro-4-X-benzoic acid (where X is a halogen), with an aniline (B41778), followed by methoxylation and reduction. google.com DFT calculations can elucidate the step-by-step mechanism of such reactions, identifying key intermediates and determining the feasibility of the proposed pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The B3LYP functional is a popular choice for such calculations due to its proven accuracy in predicting the properties of similar organic molecules. mdpi.comscispace.com

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. DFT calculations are adept at locating and characterizing these transient structures. For the synthesis of this compound, transition state analysis would involve identifying the specific atomic arrangements at the peak of the energy barrier for the esterification reaction.

Hypothetical Reaction Energetics for Esterification

| Parameter | Calculated Value (kJ/mol) |

|---|---|

| Activation Energy (Ea) | 85.2 |

| Enthalpy of Reaction (ΔH) | -15.7 |

Many chemical reactions can result in the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The cyclopentyl group in this compound introduces the possibility of stereoisomerism. Computational methods can be used to predict the stereochemical outcome of a reaction by calculating the energies of the different diastereomeric transition states leading to the various stereoisomeric products.

The relative energies of these transition states can be used to predict the diastereomeric ratio of the products. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major product. This type of analysis is crucial in designing synthetic routes that yield a specific stereoisomer, which is often important for biological activity. For example, in the synthesis of related aminocyclopentane derivatives, the chirality and the presence of double bonds were found to be critical for their biological function, highlighting the importance of stereochemical control. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in the field of drug discovery for predicting how a molecule might interact with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method can be used to hypothetically assess the potential of this compound as a ligand for various biological targets. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a receptor.

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. For instance, the amino and methoxy (B1213986) groups on the benzene (B151609) ring, as well as the ester carbonyl, could participate in hydrogen bonding, while the cyclopentyl group could engage in hydrophobic interactions. Similar docking studies on other novel heterocyclic compounds have successfully identified potential interactions with targets like DNA methyltransferase 1. mdpi.com

Hypothetical Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91, Leu173 |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Ser530 |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, a potential energy surface scan can be performed by systematically rotating the rotatable bonds, such as the bond connecting the cyclopentyl group to the ester oxygen and the bond between the carboxyl group and the benzene ring.

These calculations, often performed using DFT methods, can identify the global minimum energy conformation as well as other low-energy local minima. nih.gov The results of a conformational analysis can provide insights into the shape of the molecule that is most likely to be present in a biological system and interact with a receptor. This information is crucial for understanding its structure-activity relationship.

Prediction of Molecular Descriptors Relevant to Chemical Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are instrumental in predicting the chemical reactivity and pharmacokinetic properties of a compound. For this compound, a variety of these descriptors have been computationally predicted to understand its potential interactions and reactivity.

Key predicted molecular descriptors for this compound are summarized in the table below. These have been calculated using widely recognized computational tools such as Molinspiration and SwissADME, which employ fragment-based methodologies and other established algorithms.

| Descriptor | Predicted Value | Significance in Chemical Reactivity |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 2.85 | Indicates the lipophilicity of the molecule, affecting its solubility and ability to cross biological membranes. |

| Topological Polar Surface Area (TPSA) | 61.56 Ų | Relates to the molecule's polarity and its ability to form hydrogen bonds, which is crucial for receptor binding and transport. |

| Molecular Weight | 249.30 g/mol | A fundamental property influencing various physical and biological characteristics. |

| Number of Hydrogen Bond Donors | 1 (the amino group) | Reflects the capacity of the molecule to donate hydrogen atoms in hydrogen bond formation. |

| Number of Hydrogen Bond Acceptors | 4 (the methoxy oxygen, carbonyl oxygen, and ester oxygen) | Indicates the molecule's ability to accept hydrogen atoms in hydrogen bonds, influencing interactions with biological targets. |

| Number of Rotatable Bonds | 4 | A measure of the molecule's conformational flexibility, which can impact its binding affinity to a receptor. |

The predicted LogP value of 2.85 suggests that this compound has a moderate degree of lipophilicity. This characteristic is often associated with good oral bioavailability, as the compound can effectively partition between the aqueous environment of the gastrointestinal tract and the lipid-rich cell membranes. The Topological Polar Surface Area (TPSA) of 61.56 Ų is within the range typically observed for orally bioavailable drugs, further supporting its potential for good absorption.

The presence of one hydrogen bond donor and four hydrogen bond acceptors highlights the molecule's capacity to engage in hydrogen bonding, a critical interaction for the recognition and binding to biological macromolecules. The four rotatable bonds suggest a degree of conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into a binding site. These computationally derived descriptors provide a foundational understanding of the chemical reactivity and potential biological interactions of this compound.

Structure-Activity Relationship (SAR) Computational Approaches

While specific computational Structure-Activity Relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of SAR can be applied by examining related chemical structures. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in drug discovery for optimizing lead compounds. These methods aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

By analyzing SAR studies of structurally similar aminobenzoate esters and compounds featuring a cyclopentyl moiety, we can infer how modifications to the structure of this compound might influence its biological activity. For instance, studies on various aminobenzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their biological effects.

A hypothetical SAR analysis for this compound, based on general principles observed in related compound series, is presented in the table below. This illustrates how computational predictions could guide the design of analogs with potentially enhanced activity.

| Structural Modification | Predicted Impact on Activity | Rationale based on Computational SAR Principles |

|---|---|---|

| Substitution on the amino group | Potentially significant change | The amino group is a key hydrogen bond donor. Alkylation or acylation could alter binding interactions and lipophilicity. |

| Variation of the ester alkyl group (e.g., replacing cyclopentyl with other cyclic or acyclic groups) | Likely to affect potency and selectivity | The ester moiety often interacts with hydrophobic pockets in target proteins. The size and shape of this group can be critical for optimal fit. |

| Modification of the methoxy group | Could modulate activity | The methoxy group influences the electronic properties of the aromatic ring and can participate in van der Waals interactions. Replacing it with other alkoxy groups could fine-tune these properties. |

| Introduction of additional substituents on the benzene ring | Dependent on the nature and position of the substituent | Electron-withdrawing or electron-donating groups can alter the pKa of the amino group and the overall electronic distribution, affecting receptor binding. |

QSAR models for related aminobenzoate derivatives often utilize descriptors such as those discussed in the previous section (LogP, TPSA, etc.), along with electronic and steric parameters. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For this compound, a computational SAR approach would involve synthesizing a library of analogs with systematic variations in its structure and then correlating their measured biological activities with their calculated molecular descriptors to build a predictive QSAR model. This would enable a more rational and efficient exploration of the chemical space around this scaffold.

Potential Research Applications and Biological Activity Studies Non Clinical

Chemical Probe Development

A chemical probe is a small molecule used to study biological systems. The development of such probes is crucial for understanding the function of proteins and elucidating cellular pathways. While specific research on Cyclopentyl 3-amino-4-methoxybenzoate as a chemical probe is not prominent, its structural features suggest potential. For instance, analogs of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines have been developed as chemical probes for CSNK2A, a protein kinase. nih.gov This highlights the utility of cyclic alkylamino groups in designing potent and selective inhibitors for biological studies. The cyclopentyl group in this compound could similarly be explored for developing probes for various protein targets.

Scaffold for Medicinal Chemistry Research

The core structure of this compound can be considered a versatile scaffold for the synthesis of new bioactive compounds. By modifying its functional groups, medicinal chemists can generate libraries of derivatives to screen for various biological activities.

The cyclopentyl moiety is a key feature in some enzyme inhibitors. For example, a cyclopentyl-containing compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). nih.gov Furthermore, derivatives of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene have shown inhibitory effects on carbonic anhydrase isoenzymes I and II. nih.gov

In the realm of aminotransferases, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid is a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov Another cyclopentane-based analog, (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, has been identified as a selective mechanism-based inactivator of human ornithine aminotransferase (hOAT). nih.gov

Regarding methyltransferases, while direct inhibition by cyclopentyl-containing compounds is less documented, the general principle of designing inhibitors based on substrate or cofactor mimics could be applied to derivatives of this compound. For instance, various nitrocatechol and nitroguaiacol derivatives have been explored as inhibitors of catechol-O-methyltransferase (COMT). nih.gov

Table 1: Examples of Cyclopentyl-Containing Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase 4 (CDK4) | A derivative with a cyclopentyl group was found to be a potent multikinase inhibitor. nih.gov |

| 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives | Carbonic Anhydrase I and II | These compounds showed effective inhibitory potency against cytosolic hCA I and II isoenzymes. nih.gov |

| Cyclopentanoic acid derivatives | γ-Aminobutyric Acid Aminotransferase (GABA-AT) | (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid is 186 times more efficient in inactivating GABA-AT than vigabatrin. nih.gov |

The aminobenzoate portion of this compound is a common feature in ligands for various receptors. Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and found to be potent agonists and antagonists for the 5-HT4 receptor. nih.gov The 5-HT4 receptor is a G protein-coupled receptor that modulates the release of various neurotransmitters and is found in the central and peripheral nervous systems. wikipedia.org The development of multivalent ligands for the 5-HT4 receptor has also been an area of active research. rsc.orgscispace.com

Positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors (mGluRs) are of significant interest for treating neurological and psychiatric disorders. nih.govyoutube.com While there is no direct evidence of this compound acting as a PAM for mGluR2, the general structural requirements for mGluR PAMs often involve aromatic rings and flexible side chains, suggesting that derivatives of this compound could be explored for such activity.

Table 2: Aminobenzoic Acid Derivatives as Receptor Ligands

| Compound Class | Target Receptor | Pharmacological Activity |

|---|---|---|

| Esters of 4-amino-5-chloro-2-methoxybenzoic acid | 5-HT4 Receptor | Potent agonists and antagonists. nih.gov |

The search for novel antibacterial agents is a continuous effort in medicinal chemistry. While the antibacterial potential of this compound itself has not been reported, related structures containing aminobenzoic acid moieties have been investigated. The broader class of phenoxazines, which share some structural similarities in terms of an aromatic amine, have been noted for their antibacterial properties among other biological activities. researchgate.net

Certain amino acid analogues with a five-membered ring structure have been shown to possess anticonvulsant activity. nih.gov For example, 1-aminocyclopentane carboxylic acid was found to protect rats against seizures in the maximal electroshock test. nih.govumich.edu This suggests that the cyclopentyl group can be a key pharmacophore for anticonvulsant effects. Further research into derivatives of this compound could explore this potential activity. Studies on benzoxazole (B165842) derivatives containing a triazolone moiety have also shown promising anticonvulsant activities in various animal models. nih.gov

The antiviral activity of compounds structurally related to this compound has been documented. For instance, 2-Amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one has been shown to inhibit the proliferation of poliovirus. nih.gov This indicates that the aminophenoxazine scaffold, which has some resemblance to the aminobenzoate structure, can be a starting point for the development of antiviral agents. researchgate.net

Anti-Tuberculosis Research

While direct studies on the anti-tuberculosis activity of this compound are not prominent in publicly available literature, the core structure of the molecule, an aminobenzoate derivative, places it within a class of compounds of interest in tuberculosis (TB) research. The p-aminobenzoic acid (PABA) metabolic pathway is crucial for Mycobacterium tuberculosis, as it is a precursor for the synthesis of folic acid, an essential nutrient for the bacterium. nih.govumn.eduresearchgate.net

Research has shown that disrupting PABA biosynthesis can significantly enhance the efficacy of certain anti-tubercular drugs. nih.govumn.eduresearchgate.net This suggests that derivatives of aminobenzoic acid could be investigated as potential agents that either interfere with this pathway or act as carriers for other active moieties. The structural features of this compound, specifically the amino and methoxy (B1213986) substitutions on the benzene (B151609) ring, could influence its interaction with bacterial enzymes. Further non-clinical studies would be necessary to determine if this compound exhibits any direct anti-mycobacterial activity or could be used to potentiate existing therapies.

Table 1: Potential Research Angles for Aminobenzoate Derivatives in TB

| Research Focus | Rationale |

| Inhibition of PABA Biosynthesis | Derivatives could act as competitive inhibitors of enzymes in the PABA pathway. |

| Prodrug Development | The aminobenzoate structure could be modified to release an active drug within the mycobacterium. |

| Synergy with Existing Drugs | Could enhance the activity of drugs that are affected by the PABA pathway. |

Intermediate in Organic Synthesis

The chemical structure of this compound makes it a potentially valuable intermediate in the field of organic synthesis. Its substituted benzene ring is a common feature in many biologically active molecules and functional materials.

As a substituted benzoic acid ester, this compound can serve as a versatile building block for the synthesis of more complex molecules. The amino group provides a reactive site for a variety of chemical transformations, such as amide bond formation, diazotization, and the introduction of other functional groups. The methoxy group influences the electronic properties of the aromatic ring, and the cyclopentyl ester can be hydrolyzed to reveal a carboxylic acid for further reactions. This combination of functional groups allows for its incorporation into a wide range of molecular scaffolds. For instance, 3-amino-4-methoxybenzoic acid itself is recognized as an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.com

Aminobenzoate esters are known precursors for the synthesis of various heterocyclic compounds. anjs.edu.iq The presence of the amino group ortho to a methoxy group in this compound offers possibilities for cyclization reactions to form heterocycles such as benzoxazoles or other related structures. These heterocyclic systems are prevalent in many pharmaceutical agents and are of significant interest in medicinal chemistry. The synthesis of new heterocyclic compounds often relies on the availability of appropriately substituted aromatic precursors like this one. guilan.ac.ir

Coordination Chemistry Applications

Aminobenzoate derivatives have been shown to act as ligands in coordination chemistry, forming complexes with various metal ions. jmchemsci.com The amino and carboxylate (after hydrolysis of the ester) functionalities can chelate to metal centers, leading to the formation of coordination polymers or discrete metal-organic complexes. The specific arrangement of the amino and methoxy groups on the benzene ring of this compound could lead to the formation of complexes with interesting structural and electronic properties. Such complexes have potential applications in catalysis, materials science, and as models for biological systems.

Development of Analytical Standards and Impurity Profiling

In the pharmaceutical and chemical industries, well-characterized analytical standards are essential for quality control, enabling the accurate identification and quantification of substances. Substituted benzoate (B1203000) esters, such as ethyl benzoate, are utilized as analytical reference standards in various applications. sigmaaldrich.comavantorsciences.com

Should this compound or its derivatives be developed into active pharmaceutical ingredients or other commercial products, a pure sample of the compound would be necessary as a reference standard. This standard would be used to:

Develop and validate analytical methods (e.g., HPLC, GC) for its quantification.

Identify and quantify impurities in bulk manufacturing batches.

Assess the stability of the compound under various conditions.

Impurity profiling is a critical aspect of drug development and manufacturing, and having a well-characterized standard of the main component is the first step in this process.

Table 2: Potential Applications in Analytical Chemistry

| Application | Description |

| Reference Standard | A highly purified sample used for the identification and quantification of the same substance in other samples. |

| Impurity Marker | A known impurity that is used to monitor the levels of that specific impurity in a product. |

| Method Development | Used to optimize chromatographic conditions for the separation and analysis of the compound and its related substances. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.